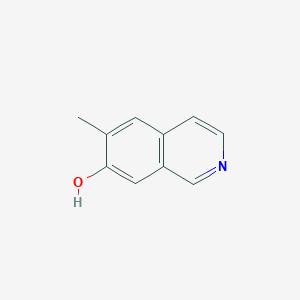
Dimethyl 3-methylpent-2-en-1-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methylpent-2-en-1-yl phosphate is an organophosphate compound characterized by its unique structure, which includes a phosphate group attached to a dimethylated pentenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-methylpent-2-en-1-yl phosphate typically involves the phosphorylation of 3-methylpent-2-en-1-ol. This can be achieved using reagents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3-methylpent-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of phosphates with different functional groups.
Aplicaciones Científicas De Investigación
Dimethyl 3-methylpent-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: The compound can be used to study enzyme-catalyzed phosphorylation reactions and their mechanisms.
Medicine: Research into its potential as a prodrug for delivering phosphate groups in therapeutic applications is ongoing.
Industry: It is utilized in the development of flame retardants and plasticizers due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which dimethyl 3-methylpent-2-en-1-yl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can act as a substrate for enzymes such as kinases, which transfer the phosphate group to other molecules, thereby modulating their activity. The pathways involved include phosphorylation cascades that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Comparación Con Compuestos Similares
- Dimethyl phosphate
- 3-methylpent-2-en-1-yl phosphate
- Trimethyl phosphate
Comparison: Dimethyl 3-methylpent-2-en-1-yl phosphate is unique due to the presence of both dimethyl and pentenyl groups, which confer distinct chemical and physical properties Compared to dimethyl phosphate, it has a more complex structure that can participate in a wider range of chemical reactions
Propiedades
Número CAS |
821006-40-0 |
|---|---|
Fórmula molecular |
C8H17O4P |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
dimethyl 3-methylpent-2-enyl phosphate |
InChI |
InChI=1S/C8H17O4P/c1-5-8(2)6-7-12-13(9,10-3)11-4/h6H,5,7H2,1-4H3 |
Clave InChI |
AJTLTFHBLJGJLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCOP(=O)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
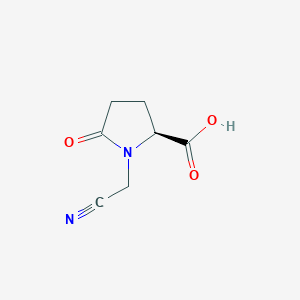

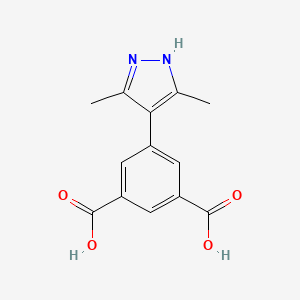
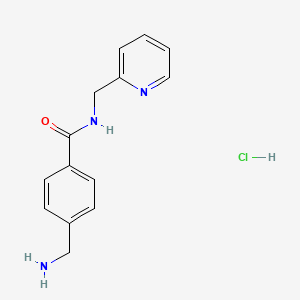
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
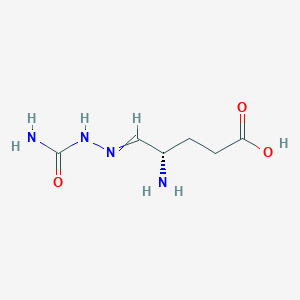
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
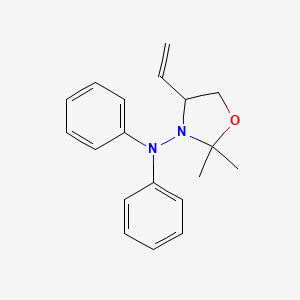
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
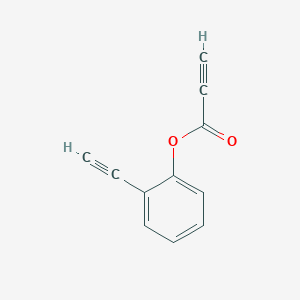
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)

